Trihexyphenidyl Hydrochloride

Description

Trihexyphenidyl Hydrochloride is the hydrochloride salt form of trihexyphenidyl, a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson's disease. Trihexyphenidyl hydrochloride antagonizes activities of acetylcholine via muscarinic receptors. This balances the cholinergic and dopaminergic activity in the basal ganglia leading to an improvement of classic Parkinson symptoms such as rigidity and tremor. In addition, trihexyphenidyl hydrochloride exerts a direct antispasmodic effect on smooth muscle.

TRIHEXYPHENIDYL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1949.

Trihexyphenidyl is only found in individuals that have used or taken this drug. It is one of the centrally acting muscarinic antagonists used for treatment of parkinsonian disorders and drug-induced extrapyramidal movement disorders and as an antispasmodic. Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement.

See also: Trihexyphenidyl (has active moiety).

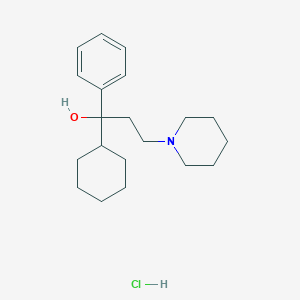

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-11-6 (Parent) | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045802 | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-49-3 | |

| Record name | (±)-Trihexyphenidyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Trihexyphenidyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyphenidyl (B89730) hydrochloride is a synthetic anticholinergic agent that has been utilized for decades in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, thereby restoring the delicate balance between cholinergic and dopaminergic neurotransmission in the basal ganglia. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of trihexyphenidyl, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The principal mechanism of action of trihexyphenidyl hydrochloride is its competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2][4][5] It is a non-selective antagonist, meaning it can bind to all five subtypes of muscarinic receptors (M1-M5). However, it exhibits a notably higher affinity for the M1 and M4 receptor subtypes, which are prominently expressed in the central nervous system, particularly in regions crucial for motor control such as the striatum.[2][4][6][7]

Quantitative Data: Receptor Binding Affinities

The affinity of trihexyphenidyl for each muscarinic receptor subtype has been quantified through various radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The pA2 value, another measure of antagonist potency, is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Ki (nM) | pA2 | Enantiomer with Higher Affinity | Reference |

| M1 | 1.6 | 8.84 (R-enantiomer) | (R)-(-) | [8][9] |

| M2 | 7.0 | 7.64 (R-enantiomer) | (R)-(-) | [8][9] |

| M3 | 6.4 | - | - | [9] |

| M4 | 2.6 | 8.75 (R-enantiomer) | (R)-(-) | [8][9] |

| M5 | 15.9 | - | - | [9] |

Downstream Signaling Pathways

The antagonism of M1 and M4 receptors by trihexyphenidyl disrupts the downstream signaling cascades typically initiated by acetylcholine.

M1 Receptor (Gq/11-coupled) Antagonism

The M1 muscarinic receptor is coupled to the Gq/11 family of G-proteins. Acetylcholine binding to the M1 receptor activates this pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG, along with Ca2+, activates protein kinase C (PKC). By blocking this receptor, trihexyphenidyl prevents this cascade of events.

M4 Receptor (Gi/o-coupled) Antagonism

The M4 muscarinic receptor is coupled to the Gi/o family of G-proteins. Activation of M4 receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.[10] Trihexyphenidyl's antagonism at M4 receptors prevents these inhibitory effects.

Secondary Mechanisms of Action

Beyond its primary role as a muscarinic antagonist, research suggests that trihexyphenidyl may exert its therapeutic effects through additional mechanisms.

Indirect Modulation of Dopamine (B1211576) Release

Several studies indicate that trihexyphenidyl can indirectly enhance dopamine release in the striatum.[1][5][11] This effect is thought to be mediated, at least in part, through the modulation of nicotinic acetylcholine receptors (nAChRs).[11] The blockade of muscarinic autoreceptors on cholinergic interneurons may lead to increased acetylcholine release, which then acts on presynaptic nAChRs on dopaminergic terminals to facilitate dopamine release.

Potential Dopamine Reuptake Inhibition

Some evidence suggests that trihexyphenidyl may also inhibit the reuptake and storage of dopamine at dopaminergic neurons, thereby prolonging the action of dopamine in the synaptic cleft.[12][13] However, the contribution of this mechanism to its overall therapeutic effect requires further elucidation.

NMDA Receptor Antagonism

There is emerging evidence that trihexyphenidyl may act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[8][14] This action could contribute to its therapeutic effects, particularly in conditions where excitotoxicity is implicated. One study reported an IC50 of 6.3 ± 1.3 µM for the suppression of synaptic currents, an effect that was independent of muscarinic and nicotinic receptor blockade.[14]

Experimental Protocols

The elucidation of trihexyphenidyl's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are overviews of the key methodologies.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for its receptor.

Objective: To quantify the binding affinity (Ki) of trihexyphenidyl for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines recombinantly expressing a specific human muscarinic receptor subtype (M1-M5) or tissue homogenates rich in these receptors (e.g., cerebral cortex for M1) are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled trihexyphenidyl.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of trihexyphenidyl that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To measure the effect of trihexyphenidyl on the extracellular concentrations of dopamine and acetylcholine in the striatum.[11][15][16]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The dialysate is collected at regular intervals.

-

Drug Administration: Trihexyphenidyl can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Analysis: The concentration of dopamine and acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure rapid changes in the concentration of electroactive neurotransmitters, such as dopamine, with high temporal and spatial resolution.

Objective: To investigate the effect of trihexyphenidyl on the dynamics of dopamine release and reuptake in the striatum.[11]

Methodology:

-

Electrode Placement: A carbon-fiber microelectrode is placed in the striatum of an anesthetized animal or in a brain slice preparation.

-

Voltage Application: A triangular waveform of electrical potential is applied to the electrode at a high scan rate (e.g., 400 V/s).

-

Dopamine Oxidation and Reduction: As the potential is ramped up, dopamine at the electrode surface is oxidized, generating a current. As the potential is ramped back down, the oxidized dopamine is reduced, generating another current.

-

Cyclic Voltammogram: The resulting current is plotted against the applied potential to create a cyclic voltammogram, which is characteristic for dopamine.

-

Stimulation: Dopamine release is evoked by electrical stimulation of dopaminergic neurons.

-

Drug Application: Trihexyphenidyl is applied to the preparation, and changes in the evoked dopamine signal are recorded to assess its effects on release and uptake.

Conclusion

The mechanism of action of trihexyphenidyl hydrochloride is multifaceted, with its primary therapeutic efficacy stemming from the potent antagonism of M1 and M4 muscarinic acetylcholine receptors in the central nervous system. This action helps to re-establish the cholinergic-dopaminergic balance that is disrupted in Parkinson's disease and other extrapyramidal disorders. Furthermore, secondary mechanisms, including the indirect modulation of dopamine release and potential dopamine reuptake inhibition and NMDA receptor antagonism, may also contribute to its clinical profile. A thorough understanding of these intricate molecular interactions is paramount for the rational design of novel and more selective therapeutic agents for movement disorders with improved efficacy and reduced side-effect profiles. Continued research utilizing advanced methodologies will further refine our knowledge of this important therapeutic agent.

References

- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 3. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Trihexyphenidyl Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 8. (R,S)-trihexyphenidyl, acting via a muscarinic receptor-independent mechanism, inhibits hippocampal glutamatergic and GABAergic synaptic transmissions: Potential relevance for treatment of organophosphorus intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Publications | Ion Channels - Neurophysiology and Biophysics [weizmann.ac.il]

- 10. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trihexyphenidyl - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Trihexyphenidyl (Chapter 143) - Essential Neuropharmacology [cambridge.org]

- 14. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppressive effects of trihexyphenidyl on methamphetamine-induced dopamine release as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of trihexyphenidyl, a non-selective antimuscarinic drug, on decarboxylation of L-dopa in hemi-Parkinson rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Trihexyphenidyl Hydrochloride: A Technical Guide to Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of trihexyphenidyl (B89730) hydrochloride. The document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts in neuropharmacology and related fields.

Core Concept: Receptor Binding Affinity

Trihexyphenidyl hydrochloride is an anticholinergic agent primarily known for its antagonism of muscarinic acetylcholine (B1216132) receptors.[1][2] Its therapeutic effects in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms are largely attributed to the blockade of these receptors in the central nervous system, which helps to restore the balance of neurotransmitter activity.[1][2] The affinity and selectivity of trihexyphenidyl for different receptor subtypes are critical determinants of its pharmacological profile, including both its therapeutic efficacy and its potential side effects.

Quantitative Receptor Binding Data

The binding affinity of trihexyphenidyl hydrochloride has been characterized in numerous studies, primarily focusing on its interaction with muscarinic acetylcholine receptors. The data presented below are compiled from various radioligand binding assays and are expressed as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).

Muscarinic Receptor Subtype Binding Affinity

Trihexyphenidyl exhibits a notable selectivity for the M1 muscarinic receptor subtype, with progressively lower affinity for other subtypes.[3][4][5] This selectivity profile is crucial to its mechanism of action.

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound(s) | Tissue/Cell Source | Reference(s) |

| M1 | 3.7 - 14 | - | [³H]-Pirenzepine | Cortical Membranes | [6] |

| M1 | - | 9.77 | - | Hippocampal Slices | [5] |

| M2 | - | 123.03 | - | Left Atrium | [5] |

| M3 | - | 3.55 | - | Ileum | [5] |

| M4 | High Affinity | - | - | - | [5] |

| M5 | Low Affinity | - | - | - | [5] |

Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

Other Receptor Binding Affinities

While primarily a muscarinic antagonist, trihexyphenidyl has also been investigated for its affinity to other receptors, which may contribute to its overall pharmacological effects.

| Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound(s) | Tissue/Cell Source | Reference(s) |

| Sigma-1 (σ₁) | 4.6 | - | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenates | [7] |

| Sigma-2 (σ₂) | 63.1 | - | [³H]-DTG | Guinea Pig Brain Homogenates | [7] |

| NMDA | - | 7300 (displacing [³H]TCP) | [³H]TCP | Rat Forebrain Membranes | [5] |

Experimental Protocols

The following sections detail the methodologies commonly employed in radioligand binding assays to determine the receptor binding affinity of compounds like trihexyphenidyl hydrochloride.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of trihexyphenidyl hydrochloride for muscarinic receptor subtypes.

1. Materials:

- Radioligands:

- [³H]-Pirenzepine (for M1 receptor selective binding)

- [³H]-N-methylscopolamine ([³H]-NMS) (for non-selective muscarinic receptor binding)

- Receptor Source:

- Membrane preparations from specific brain regions (e.g., cortex for M1) or from cell lines expressing a single subtype of muscarinic receptor (e.g., CHO-K1 cells).

- Buffers:

- Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Competitor Ligands:

- Trihexyphenidyl hydrochloride (test compound)

- Atropine or other high-affinity non-selective muscarinic antagonist (for determination of non-specific binding).

- Equipment:

- Homogenizer

- Refrigerated centrifuge

- 96-well microplates

- Pipettes

- Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.

- Liquid scintillation counter

- Incubator or water bath

2. Membrane Preparation:

- Tissues or cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[8]

- The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.[8]

- The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.[8]

- The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method (e.g., Bradford or BCA assay).[9]

3. Binding Assay Procedure (Competition Assay):

- The assay is set up in a 96-well plate with a final volume typically ranging from 100 µL to 250 µL per well.[8][9]

- To each well, add in the following order:

- Binding buffer.

- A fixed concentration of the radioligand (e.g., [³H]-Pirenzepine or [³H]-NMS) at a concentration close to its Kₑ value.

- Varying concentrations of the unlabeled test compound (trihexyphenidyl hydrochloride).

- For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used instead of the test compound.

- The reaction is initiated by the addition of the membrane preparation (typically 50-100 µg of protein per well).

- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

4. Separation of Bound and Free Radioligand:

- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[8] This separates the membrane-bound radioligand from the free radioligand in the solution.

- The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

5. Quantification and Data Analysis:

- The filters are dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is measured using a liquid scintillation counter.

- Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts in the absence of the competitor).

- The IC₅₀ value (the concentration of trihexyphenidyl that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways

Trihexyphenidyl primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1 receptor, the primary target of trihexyphenidyl, is coupled to a Gq protein, while the M2 receptor is coupled to a Gi protein.

Caption: M1 Muscarinic Receptor Signaling Pathway (Gq-coupled).

Caption: M2 Muscarinic Receptor Signaling Pathway (Gi-coupled).

Experimental Workflow

The general workflow for a competitive radioligand binding assay is a systematic process from preparation to data analysis.

Caption: General Workflow for a Competitive Radioligand Binding Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Trihexyphenidyl Hydrochloride | C20H32ClNO | CID 66007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

The Pharmacokinetic Profile of Trihexyphenidyl Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyphenidyl (B89730) hydrochloride, a synthetic anticholinergic agent, is primarily utilized for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is crucial for predicting its behavior in humans and for the development of novel therapeutic applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data of trihexyphenidyl hydrochloride in various animal models, details the experimental methodologies employed in these studies, and presents relevant signaling pathways and workflows.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of trihexyphenidyl hydrochloride observed in different animal models. Due to the limited publicly available data, a comprehensive comparative analysis across multiple species and routes of administration is challenging. The majority of detailed pharmacokinetic studies have been conducted in humans, with animal data being more sparse.

Table 1: Pharmacokinetic Parameters of Trihexyphenidyl Hydrochloride in Rats

| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Vd | CL | Reference |

| Intravenous | 3.2 | N/A | N/A | N/A | N/A | N/A | [1] |

| Intraperitoneal | 10 | N/A | N/A | N/A | N/A | N/A | [2] |

| Intraperitoneal | 0.3 and 1.0 | N/A | N/A | N/A | N/A | N/A | [3][4] |

| Intraperitoneal | 1.5 | N/A | N/A | N/A | N/A | N/A | [5] |

N/A: Not Available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Trihexyphenidyl Hydrochloride in Mice

| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Vd | CL | Reference |

| Oral | 1 and 2 | N/A | N/A | N/A | N/A | N/A | [6] |

| Oral | 0.75 | See text | 15 min | N/A | N/A | N/A | [7] |

In a study with mice, oral administration of 0.75 mg/kg of methylphenidate (a different psychostimulant) resulted in plasma levels of the active d-enantiomer corresponding to clinically effective levels in humans within 15 minutes. Brain concentrations of both d- and l-methylphenidate (B1246959) were found to be higher than plasma concentrations[7]. While not trihexyphenidyl, this study provides a methodological reference for brain and plasma concentration studies in mice.

Table 3: Pharmacokinetic Parameters of Trihexyphenidyl Hydrochloride in Dogs

| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Vd | CL | Reference |

| Oral | 40 | N/A | N/A | N/A | N/A | N/A | [8] |

A dose of 40 mg/kg in dogs was noted to cause emesis, restlessness, drowsiness, equilibrium disturbances, and mydriasis[8]. Specific pharmacokinetic parameters were not provided.

Table 4: Tissue Distribution of Trihexyphenidyl in Rats (1 hour post-IV administration of 3.2 mg/kg)

| Tissue | Tissue-to-Plasma Concentration Ratio |

| Lung | 59.5 ± 2.6 |

| Brain | Data not specified |

| Kidney | Data not specified |

This data indicates significant distribution to the lungs[1].

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical methodologies used in animal studies involving trihexyphenidyl hydrochloride, based on the reviewed literature and general pharmacokinetic study designs.

Animal Models and Husbandry

-

Species: Rats (e.g., Sprague-Dawley, Wistar)[2][3][4][5], Mice (e.g., Swiss Albino)[6], Dogs (e.g., Beagle)[8].

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: A period of acclimatization is allowed before the commencement of experiments to minimize stress-related physiological changes.

Drug Administration

-

Oral (p.o.): Trihexyphenidyl hydrochloride is dissolved in a suitable vehicle (e.g., saline, 0.75% carboxymethylcellulose sodium) and administered via oral gavage using a gavage needle of appropriate size for the animal[2][6].

-

Intravenous (i.v.): The drug solution is administered as a bolus injection or infusion, typically into a tail vein in rodents or a cephalic or saphenous vein in larger animals like dogs.

-

Intraperitoneal (i.p.): The drug solution is injected into the peritoneal cavity. This route is common in rodent studies[2][3][4][5].

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points. Common collection sites in rodents include the tail vein, saphenous vein, or via cardiac puncture for terminal collection. In dogs, blood is typically drawn from the cephalic or jugular vein. Blood is collected into tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged to obtain plasma, which is then stored at -20°C or -80°C until analysis.

-

Brain Tissue: For brain distribution studies, animals are euthanized at various time points after drug administration. The brain is rapidly excised, rinsed with cold saline, and may be dissected into specific regions. The tissue is then weighed and homogenized in a suitable buffer before analysis[9].

Analytical Methods

Quantification of trihexyphenidyl in biological matrices requires sensitive and specific analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the simultaneous quantification of trihexyphenidyl and its metabolites in plasma and urine. The method typically involves liquid-liquid extraction of the drug from the biological matrix, followed by chromatographic separation and mass spectrometric detection[10][11].

-

Sample Preparation: Alkalinization of the sample followed by extraction with an organic solvent mixture (e.g., benzene:ethyl acetate)[11].

-

Internal Standard: A structurally similar compound (e.g., diazepam-d5) is added to the samples to correct for variations in extraction and analysis[11].

-

Detection: Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity[11].

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drugs in biological fluids.

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., methanol) is a common and simple method for plasma samples[12]. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration[13].

-

Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed to separate trihexyphenidyl from endogenous matrix components.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for high selectivity[12][14].

-

Signaling Pathways and Experimental Workflows

While the primary mechanism of action of trihexyphenidyl is the blockade of muscarinic acetylcholine (B1216132) receptors, its effects on other neurotransmitter systems, particularly dopamine (B1211576), are also of interest in preclinical research.

Dopaminergic System Interaction

Studies in rodents suggest that trihexyphenidyl can modulate dopamine signaling, which may contribute to its therapeutic effects and abuse potential[6][15].

Caption: Postulated mechanism of trihexyphenidyl-induced dopamine release.

General Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study in an animal model.

Caption: General workflow of a preclinical pharmacokinetic study.

Conclusion

This technical guide consolidates the currently available, though limited, pharmacokinetic data for trihexyphenidyl hydrochloride in animal models. The data highlights the need for more comprehensive studies, particularly in rats and dogs, to fully characterize the ADME profile of this drug across different species and routes of administration. The provided experimental protocols and analytical methods offer a foundational framework for designing and conducting future preclinical research. Such studies are imperative for advancing our understanding of trihexyphenidyl's pharmacology and for the continued development of its therapeutic potential.

References

- 1. Portico [access.portico.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of trihexyphenidyl, a non-selective antimuscarinic drug, on decarboxylation of L-dopa in hemi-Parkinson rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Identification and quantification of trihexyphenidyl and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of trihexyphenidyl in human plasma by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective determination of trihexyphenidyl in human serum by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

- 15. public.pensoft.net [public.pensoft.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Trihexyphenidyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl (B89730) hydrochloride is a synthetic anticholinergic agent widely utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols, quantitative data summarized in tabular format, and a diagrammatic representation of its synthesis pathway are presented to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Chemical Properties

Trihexyphenidyl hydrochloride is a white or creamy-white, almost odorless, crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride | [2] |

| Synonyms | Benzhexol hydrochloride, Artane | [2][3] |

| Molecular Formula | C₂₀H₃₂ClNO | [2][4] |

| Molecular Weight | 337.93 g/mol | [2] |

| Appearance | White or creamy-white crystalline powder | [1][4] |

| Melting Point | 258.5 °C (decomposes) | [2][5] |

| pKa | 9.32 (Strongest Basic) | [6][7] |

| pH (1% aqueous solution) | 5.5 - 6.0 | [2][8] |

Solubility Data

| Solvent | Solubility | Source |

| Water | 1.0 g/100 mL (at 25°C); Sparingly soluble | [1][2][4] |

| Ethanol | 6 g/100 mL; Soluble | [2][9] |

| Methanol | Soluble | [1] |

| Chloroform | 5 g/100 mL | [2][8] |

| Dimethylformamide (DMF) | ~2 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL | [3] |

| Ether | Very slightly soluble | [1][2] |

| Benzene | Very slightly soluble | [1][2] |

Spectroscopic Data

| Technique | Key Data | Source |

| Infrared (IR) Spectroscopy | Consistent with the reference spectrum for trihexyphenidyl hydrochloride. | [5][10] |

| UV-Visible Spectroscopy | Absorbance maxima at approximately 210 nm and 257.5 nm in distilled water. | [11][12] |

Synthesis of Trihexyphenidyl Hydrochloride

The synthesis of trihexyphenidyl hydrochloride is typically achieved through a convergent pathway involving a Mannich reaction followed by a Grignard reaction.

Synthesis Pathway

The overall synthetic route is depicted in the diagram below.

References

- 1. TRIHEXYPHENIDYL HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 2. Trihexyphenidyl Hydrochloride [drugfuture.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. trihexyphenidyl hydrochloride [chemister.ru]

- 5. Trihexyphenidyl hydrochloride [webbook.nist.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trihexyphenidyl hydrochloride | AChR | TargetMol [targetmol.com]

- 10. Trihexyphenidyl hydrochloride [chembk.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Simultaneous Spectrophotometric Estimation of Haloperidol and Trihexyphenidyl in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a New Therapeutic Era: A Technical History of Trihexyphenidyl Hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Development of a Foundational Anti-Parkinsonian Agent

Introduction

Trihexyphenidyl (B89730) hydrochloride, a synthetic antimuscarinic agent, marked a significant milestone in the symptomatic management of Parkinson's disease in the mid-20th century. Its discovery and development represent a pivotal moment in the pharmacological approach to neurological disorders, predating the advent of levodopa (B1675098). This technical guide provides a comprehensive overview of the history of trihexyphenidyl hydrochloride, from its initial synthesis and preclinical evaluation to its seminal clinical trials and elucidation of its mechanism of action. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, quantitative data, and the intricate signaling pathways that underpin its therapeutic effects.

Discovery and Initial Development

The journey of trihexyphenidyl hydrochloride began in the late 1940s, a period characterized by a search for novel therapeutic agents with antispasmodic properties. The discovery was first published in 1949, identifying it as a potent antispasmodic compound[1][2]. Marketed under the brand name Artane, its potential for treating the motor symptoms of Parkinson's disease was quickly recognized. The U.S. Food and Drug Administration (FDA) granted its approval for this indication on May 13, 1949, a remarkably rapid transition from discovery to clinical application for that era[1][2].

Synthesis of Trihexyphenidyl Hydrochloride

The chemical synthesis of trihexyphenidyl hydrochloride, chemically known as 1-cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol hydrochloride, involves a multi-step process. While various modifications exist, a common synthetic route is outlined below.

Experimental Protocol: Synthesis of 1-cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol hydrochloride

This protocol is a representative synthesis based on established chemical principles.

Step 1: Preparation of the Grignard Reagent. A Grignard reagent is prepared by reacting chlorocyclohexane (B146310) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or methyl tert-butyl ether, under a nitrogen atmosphere to prevent oxidation. The reaction is initiated with a small crystal of iodine.

Step 2: Mannich Reaction to form the Mannich base intermediate. Acetophenone is reacted with piperidine (B6355638) hydrochloride and formaldehyde (B43269) (or its equivalent, paraformaldehyde) in the presence of a suitable solvent like anhydrous methanol. This reaction forms the intermediate, 3-piperidino-propiophenone hydrochloride.

Step 3: Grignard Reaction. The prepared Grignard reagent is then reacted with the 3-piperidino-propiophenone hydrochloride intermediate. The cyclohexyl magnesium chloride adds to the carbonyl group of the intermediate.

Step 4: Hydrolysis and Salt Formation. The resulting magnesium salt is hydrolyzed with a dilute acid, such as hydrochloric acid, to yield the final product, 1-cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol hydrochloride. The product is then purified by recrystallization. A patent for this method reports a product yield of over 95%[3].

Preclinical Evaluation

Prior to its widespread clinical use, trihexyphenidyl underwent preclinical evaluation in various animal models to assess its pharmacological activity and safety profile. The screening methods of the 1940s and 1950s were foundational in establishing its therapeutic potential.

Antispasmodic and Anticholinergic Activity

The initial discovery of trihexyphenidyl was based on its antispasmodic properties. In vitro studies on isolated smooth muscle preparations, a common screening method at the time, would have been used to demonstrate its ability to antagonize acetylcholine-induced contractions.

Antiparkinsonian Activity in Animal Models

The evaluation of antiparkinsonian drugs in the mid-20th century relied on models that mimicked the motor disturbances of the disease.

Experimental Protocol: Tremorine (B1213734)/Oxotremorine-Induced Tremor Model

-

Animal Model: Male NMRI mice (18-22 g) are commonly used[4].

-

Procedure: A test compound or a standard (e.g., 5 mg/kg benztropine (B127874) mesylate) is administered orally. After a set period (e.g., one hour), tremor is induced by the subcutaneous injection of a muscarinic agonist like tremorine or oxotremorine (B1194727) (e.g., 0.5 mg/kg)[4].

-

Evaluation: The intensity of tremors, salivation, and lacrimation are scored at regular intervals. The ability of the test compound to reduce these cholinergic-mediated symptoms is indicative of its anticholinergic and potential antiparkinsonian activity[4].

More contemporary preclinical studies have utilized neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models in rodents and non-human primates, to create a more specific lesion of the nigrostriatal dopamine (B1211576) system[5][6][7]. In these models, trihexyphenidyl has been shown to alleviate motor deficits. For instance, in a study with hemi-Parkinson rats, systemic administration of trihexyphenidyl (1.5 mg/kg i.p.) attenuated the L-dopa-induced dopamine release in the intact striatum[8].

Preclinical Safety and Toxicology

Preclinical safety studies are crucial to determine the therapeutic window of a new drug candidate.

| Parameter | Species | Value | Reference |

| Acute Toxicity (LD50) | |||

| Oral | Mice | 365 mg/kg (range: 325-410 mg/kg) | |

| Oral | Rats | 1660 mg/kg (range: 1420-1940 mg/kg) |

Clinical Development and Efficacy

The clinical development of trihexyphenidyl for Parkinson's disease was rapid, with pivotal studies published in 1949.

Early Clinical Trials

Two key studies in 1949 established the clinical utility of trihexyphenidyl.

Doshay and Constable, 1949

-

Study Design: An open-label study involving 117 patients with various forms of parkinsonism.

-

Methodology: Patients were administered trihexyphenidyl, and the clinical response was evaluated based on the improvement of symptoms like rigidity and tremor.

-

Results: The study reported a significant improvement in the majority of patients.

Corbin, 1949

-

Study Design: An evaluation of trihexyphenidyl in a cohort of patients with Parkinson's disease[9].

-

Methodology: The study assessed the efficacy of the drug in alleviating the cardinal symptoms of the disease.

-

Results: The findings supported the use of trihexyphenidyl as a valuable agent in the management of parkinsonism[9].

| Study | Year | Number of Patients | Key Findings |

| Doshay and Constable | 1949 | 117 | Significant improvement in rigidity and tremor |

| Corbin | 1949 | N/A | Effective in alleviating parkinsonian symptoms |

Later Clinical Trials and Long-Term Use

Subsequent clinical trials further explored the efficacy and safety of trihexyphenidyl, both as a monotherapy and in combination with other antiparkinsonian agents. A 1975 crossover clinical trial comparing benapryzine (B12811331) and trihexyphenidyl in ten parkinsonian patients found that the improvement from initial disability ranged from 27.2% to 64.9% for trihexyphenidyl[10]. A 2020 study comparing trihexyphenidyl with levodopa in 20 patients reported a 53.8 ± 22.8% reduction in the tremor sub-score of the Unified Parkinson's Disease Rating Scale (UPDRS-III) with trihexyphenidyl[11].

Mechanism of Action

The therapeutic effects of trihexyphenidyl hydrochloride are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors.

Muscarinic Receptor Antagonism

Trihexyphenidyl is a non-selective muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5)[2]. However, it exhibits a higher affinity for the M1 and M4 receptor subtypes, which are highly expressed in the striatum, a key brain region involved in motor control[12]. The (R)-(-)-enantiomer of trihexyphenidyl has been found to be significantly more potent, particularly at M1 receptors[13].

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 3.7 - 14 | [1] |

| M2 | Low Affinity | [1] |

| M3 | Intermediate Affinity | [1] |

| M4 | High Affinity | [9] |

Signaling Pathways in the Striatum

The therapeutic action of trihexyphenidyl in Parkinson's disease is believed to result from the blockade of M1 and M4 receptors on medium spiny neurons (MSNs) in the striatum. This helps to restore the balance between the dopaminergic and cholinergic systems, which is disrupted in Parkinson's disease.

-

M1 Receptor (Gq/11-coupled): M1 receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to increased neuronal excitability[14][15][16]. Blockade of M1 receptors by trihexyphenidyl on both direct and indirect pathway MSNs is thought to reduce the excessive cholinergic tone, thereby alleviating motor symptoms[3][12].

-

M4 Receptor (Gi/o-coupled): M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling pathway generally leads to a decrease in neuronal excitability[12][14][15]. M4 receptors are preferentially expressed on direct pathway MSNs[12]. By blocking M4 autoreceptors on cholinergic interneurons, trihexyphenidyl can increase the release of acetylcholine, which then acts on postsynaptic M1 receptors. However, the predominant effect is believed to be the blockade of postsynaptic M4 receptors on direct pathway MSNs.

Caption: Signaling pathways of M1 and M4 muscarinic receptors in striatal neurons and the inhibitory effect of Trihexyphenidyl.

Pharmacokinetics

The pharmacokinetic profile of trihexyphenidyl hydrochloride has been characterized in various studies.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | High | [2] |

| Tmax | ~1.3 hours | [2] |

| Cmax | 7.2 ng/mL | [2] |

| Distribution | ||

| Protein Binding | 36.13 - 41.92% (to albumin) | [2] |

| Metabolism | ||

| Primary Route | Hydroxylation of the alicyclic groups | [17] |

| Elimination | ||

| Half-life (t1/2) | 3.2 ± 0.3 hours | [2] |

| Route of Excretion | Primarily in urine | [2] |

Conclusion

The discovery and development of trihexyphenidyl hydrochloride represent a seminal chapter in the history of neuropharmacology. As one of the first synthetic drugs to offer significant symptomatic relief for Parkinson's disease, it laid the groundwork for future therapeutic advancements. Its mechanism of action, centered on the modulation of the striatal cholinergic system, continues to be an area of active research. This technical guide has provided a comprehensive overview of the key milestones, experimental methodologies, and scientific understanding of trihexyphenidyl hydrochloride, offering valuable insights for the next generation of researchers and drug developers in the field of movement disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review | MDPI [mdpi.com]

- 6. neurobiology.lu.se [neurobiology.lu.se]

- 7. Animal models for preclinical Parkinson's research: An update and critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trihexyphenidyl; evaluation of the new agent in the treatment of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crossover clinical trial of benapryzine and trihexyphenidyl in Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of Striatal Cholinergic Interneurons and M1 and M4 Muscarinic Receptors in Motor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sustained Gq-Protein Signaling Disrupts Striatal Circuits via JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Trihexyphenidyl Hydrochloride: An In-depth Technical Guide to its M1 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl (B89730) hydrochloride is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that exhibits a notable preference for the M1 muscarinic receptor subtype. This technical guide provides a comprehensive overview of the M1 selectivity of trihexyphenidyl, presenting quantitative binding and functional data, detailed experimental protocols for assessing receptor selectivity, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study of muscarinic receptors and the development of subtype-selective ligands.

Introduction

Trihexyphenidyl is an anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms[1]. Its therapeutic effects are largely attributed to its ability to antagonize muscarinic acetylcholine receptors (mAChRs) in the central nervous system. There are five subtypes of muscarinic receptors (M1-M5), each with distinct anatomical distributions and physiological roles. While trihexyphenidyl is considered non-selective, a body of evidence indicates a higher affinity for the M1 receptor subtype, which is predominantly expressed in the cerebral cortex and hippocampus and plays a crucial role in cognitive function[2]. Understanding the nuances of trihexyphenidyl's interaction with M1 receptors is critical for elucidating its mechanism of action and for the development of more targeted therapeutics with improved side-effect profiles.

Quantitative Data on M1 Receptor Selectivity

The selectivity of trihexyphenidyl for the M1 muscarinic receptor has been quantified through various in vitro studies. The following tables summarize key binding affinity (pKi) and functional antagonist potency (pA2) data from the literature.

Table 1: Binding Affinity of Trihexyphenidyl for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean pKi | Ki (nM) | Reference |

| M1 | 8.87 | 1.35 | [3] |

| M2 | 7.92 | 12 | [3] |

| M3 | 7.92 | 12 | [3] |

| M4 | 8.59 | 2.57 | [3] |

| M5 | 7.80 | 15.8 | [3] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of (R)-Trihexyphenidyl

| Receptor System | Antagonist Potency (pA2) | Reference |

| M1 (rabbit vas deferens) | 10.1 | [2] |

| M2α (guinea-pig atrium) | 8.1 | [2] |

| M2β (guinea-pig ileum) | 8.8 | [2] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The data consistently demonstrate that trihexyphenidyl exhibits the highest affinity for the M1 receptor, followed by the M4 receptor, with lower affinities for the M2, M3, and M5 subtypes.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including the modulation of ion channel activity and gene expression.

References

- 1. (R,S)-trihexyphenidyl, acting via a muscarinic receptor-independent mechanism, inhibits hippocampal glutamatergic and GABAergic synaptic transmissions: Potential relevance for treatment of organophosphorus intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Trihexyphenidyl Hydrochloride and its Impact on Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl (B89730) hydrochloride is a synthetic anticholinergic agent predominantly utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is primarily attributed to its antagonistic effects on muscarinic acetylcholine (B1216132) receptors within the central nervous system, thereby modulating cholinergic pathways.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of trihexyphenidyl, with a focus on its interaction with cholinergic systems. It summarizes quantitative data on its receptor binding affinities, details relevant experimental protocols for its study, and visualizes the affected signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

The neurotransmitter acetylcholine (ACh) plays a critical role in regulating a myriad of physiological functions in both the central and peripheral nervous systems.[4] Cholinergic signaling is integral to motor control, learning, memory, and autonomic functions.[4][5] In certain neurological disorders, such as Parkinson's disease, an imbalance between the dopaminergic and cholinergic systems is a key pathophysiological feature.[2] Trihexyphenidyl hydrochloride, a centrally acting antimuscarinic agent, redresses this imbalance by competitively inhibiting muscarinic acetylcholine receptors (mAChRs).[2][3] This guide delves into the intricate effects of trihexyphenidyl on cholinergic pathways, providing a technical overview for advanced scientific audiences.

Mechanism of Action

Trihexyphenidyl is a non-selective muscarinic acetylcholine receptor antagonist, although it exhibits a higher affinity for the M1 subtype.[3][6] By blocking these receptors, trihexyphenidyl inhibits the physiological effects of acetylcholine. In the striatum, a key brain region for motor control, this antagonism helps to restore the functional balance between dopamine (B1211576) and acetylcholine.[2]

Recent studies also suggest that trihexyphenidyl's mechanism may be more complex, potentially involving the modulation of nicotinic acetylcholine receptor (nAChR) neurotransmission, which can indirectly lead to an increase in dopamine release in the striatum.[3][7]

Quantitative Data: Receptor Binding Affinity

The affinity of trihexyphenidyl for various muscarinic receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki) and pA2 values from various in vitro studies.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pA2 | Reference |

| M1 | [3H]-Pirenzepine | Cortical Membranes | 3.7 - 14 | [8] | |

| M1 | Rabbit Vas Deferens | 10.1 - 10.6 ((R)-(-)-enantiomer) | [9] | ||

| M1 | 1.6 | [7] | |||

| M2 | [3H]-N-methylscopolamine | Cardiac Membranes | Low Affinity | [8] | |

| M2 | Guinea-pig Atrium | [9] | |||

| M2 | 7 | [7] | |||

| M2 | Rat Myocardium | 7.64 ((R)-enantiomer), 5.72 ((S)-enantiomer) | [10] | ||

| M3 | [3H]-N-methylscopolamine | Glandular (Salivary) Membranes | Intermediate Affinity | [8] | |

| M3 | 6.4 | [7] | |||

| M4 | 2.6 | [7] | |||

| M4 | Rat Striatum | 8.75 ((R)-enantiomer), 6.12 ((S)-enantiomer) | [10] | ||

| M5 | 15.9 | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the effects of trihexyphenidyl on cholinergic pathways.

Radioligand Binding Assay for Muscarinic Receptors

This assay is fundamental for determining the binding affinity of a compound like trihexyphenidyl to its receptor targets.[1][11]

Objective: To quantify the affinity (Ki) of trihexyphenidyl for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex for M1 receptors) or cultured cells expressing specific muscarinic receptor subtypes in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.[12]

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of unlabeled trihexyphenidyl.

-

Incubate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of trihexyphenidyl.

-

Determine the IC50 value (the concentration of trihexyphenidyl that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

In Vivo Microdialysis for Acetylcholine and Dopamine

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of trihexyphenidyl.[13][14]

Objective: To measure the effect of trihexyphenidyl administration on extracellular levels of acetylcholine and dopamine in the striatum.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum) using stereotaxic coordinates.[15]

-

Secure the probe with dental cement.

-

Allow the animal to recover from surgery.

-

-

Perfusion and Sample Collection:

-

On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

-

Drug Administration:

-

Administer trihexyphenidyl systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).[16]

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

-

Statistically analyze the changes in neurotransmitter levels over time.

-

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release

FSCV is an electrochemical technique with high temporal resolution used to measure rapid changes in the concentration of electroactive neurotransmitters like dopamine in real-time.[17][18][19]

Objective: To measure the effect of trihexyphenidyl on evoked dopamine release in brain slices.

Methodology:

-

Brain Slice Preparation:

-

Rapidly dissect the brain of an animal (e.g., mouse) in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare coronal or sagittal brain slices containing the region of interest (e.g., striatum) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF.[20]

-

-

Electrode Placement:

-

Place a carbon-fiber microelectrode into the striatum of the brain slice to detect dopamine.

-

Position a stimulating electrode nearby to evoke dopamine release.[20]

-

-

Voltammetric Recordings:

-

Apply a triangular waveform potential to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram, which is characteristic of the analyte (dopamine).[18]

-

-

Stimulation and Drug Application:

-

Apply a brief electrical pulse through the stimulating electrode to evoke dopamine release.

-

Bath-apply trihexyphenidyl to the brain slice and record its effect on the amplitude and kinetics of the evoked dopamine signal.

-

-

Data Analysis:

-

Analyze the cyclic voltammograms to confirm the identity of the detected substance as dopamine.

-

Quantify the peak oxidation current to determine the concentration of dopamine released.

-

Analyze the decay of the signal to assess dopamine uptake kinetics.

-

Visualizations

Signaling Pathways

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trihexyphenidyl Hydrochloride? [synapse.patsnap.com]

- 3. Hexinor | 2 mg | Tablet | হেক্সিনর ২ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. unifr.ch [unifr.ch]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism by (R)- and (S)-trihexyphenidyl of muscarinic stimulation of adenylyl cyclase in rat olfactory bulb and inhibition in striatum and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. Research Portal [researchdiscovery.drexel.edu]

- 20. protocols.io [protocols.io]

trihexyphenidyl hydrochloride and dopamine interaction studies

An In-depth Technical Guide on Trihexyphenidyl (B89730) Hydrochloride and Dopamine (B1211576) Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trihexyphenidyl hydrochloride (THP) is a cornerstone therapy for Parkinson's disease and drug-induced extrapyramidal symptoms. Its primary mechanism of action is the non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which helps to restore the functional balance between the cholinergic and dopaminergic systems in the brain.[1] While THP does not interact directly with dopamine receptors with high affinity, its influence on the cholinergic system leads to significant indirect modulation of dopamine neurotransmission. This guide provides a comprehensive technical overview of the interaction between trihexyphenidyl and the dopamine system, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying neurobiological pathways and workflows.

Core Mechanism of Action: Indirect Dopamine Modulation

The therapeutic effects of trihexyphenidyl in movement disorders stem from its potent anticholinergic activity. In the striatum, cholinergic interneurons exert a tonic inhibition on dopamine release via presynaptic M2/M4 muscarinic receptors on the cholinergic terminals themselves. These autoreceptors form a negative feedback loop that limits acetylcholine (ACh) release. By antagonizing these M2/M4 autoreceptors, trihexyphenidyl inhibits this negative feedback, leading to an increase in synaptic ACh levels. This elevated ACh then acts on nicotinic acetylcholine receptors (nAChRs) located on dopaminergic terminals, resulting in enhanced dopamine release.[2][3] Therefore, the principal interaction of trihexyphenidyl with the dopamine system is indirect, mediated by a complex interplay within the striatal microcircuitry.

Figure 1: Indirect enhancement of dopamine release by trihexyphenidyl.

Quantitative Data Summary

The following tables summarize the key quantitative findings from receptor binding and in vivo neurochemical studies investigating the interaction of trihexyphenidyl with cholinergic and dopaminergic systems.

Table 1: Receptor Binding Affinities

This table presents the binding affinities (Ki) of trihexyphenidyl for the five human muscarinic acetylcholine receptor subtypes and its comparatively low affinity for the dopamine transporter.

| Target | Ligand | Ki (nM) | Species | Assay Type | Reference |

| M1 Muscarinic Receptor | Trihexyphenidyl | 1.6 | Human | Radioligand Binding ([³H]NMS) | [2] |

| M2 Muscarinic Receptor | Trihexyphenidyl | 7.0 | Human | Radioligand Binding ([³H]NMS) | [2] |

| M3 Muscarinic Receptor | Trihexyphenidyl | 6.4 | Human | Radioligand Binding ([³H]NMS) | [2] |

| M4 Muscarinic Receptor | Trihexyphenidyl | 2.6 | Human | Radioligand Binding ([³H]NMS) | [2] |

| M5 Muscarinic Receptor | Trihexyphenidyl | 15.9 | Human | Radioligand Binding ([³H]NMS) | [2] |

| Dopamine Transporter (DAT) | Trihexyphenidyl | Low Micromolar | - | Radioligand Binding ([³H]WIN 35,428) | [1] |

Table 2: In Vivo Microdialysis Data

This table details the effects of trihexyphenidyl on extracellular dopamine levels in the striatum and nucleus accumbens of rodents, as measured by in vivo microdialysis.

| Study Focus | Animal Model | Brain Region | THP Dose/Route | Effect on Dopamine Levels | Reference |

| Rescue of DA Deficit | DYT1 Dystonia Mouse (Dyt1) | Dorsal Striatum | Reverse Dialysis | Normalized reduced baseline DA levels to wild-type levels | [2] |

| Rescue of DA Deficit | Wild-Type Mouse (WT) | Dorsal Striatum | Reverse Dialysis | Significant increase from baseline | [2] |

| METH-induced DA Release | Mouse | Nucleus Accumbens | 5 mg/kg, i.p. | Reduced METH-induced DA increase from 698% to 293% of basal | [4] |

| METH-induced DA Release | Mouse | Striatum | 5 mg/kg, i.p. | Reduced METH-induced DA increase from 367% to 207% of basal | [4] |

Table 3: Functional Modulation Data

This table presents data on the functional impact of trihexyphenidyl on dopamine release as modulated by nicotinic receptors.

| Assay | Animal Model | Measurement | IC₅₀ (nM) | Effect | Reference |

| Nicotinic Antagonism | Wild-Type Mouse (WT) | Decrease in DA release | 29.46 | - | [2] |

| Nicotinic Antagonism | DYT1 Dystonia Mouse (Dyt1) | Decrease in DA release | 12.26 | Dyt1 mice are more sensitive | [2] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol is based on the methodology described by Dorje et al. (1991) for determining the binding affinity of antagonists at cloned human muscarinic receptors.

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the five human muscarinic receptor subtypes (m1-m5) are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in a binding buffer (e.g., 25 mM sodium phosphate, 5 mM MgCl₂, pH 7.4).

-

Binding Assay: The assay is conducted in a final volume of 1 mL.

-

Add membrane preparation (protein concentration adjusted for each receptor subtype, typically 3-10 µg/mL).

-

Add the radioligand, [³H]N-methylscopolamine ([³H]NMS), at a fixed concentration (e.g., 150 pM).

-

Add competing non-radiolabeled trihexyphenidyl across a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled antagonist like atropine (B194438) (e.g., 1 µM).